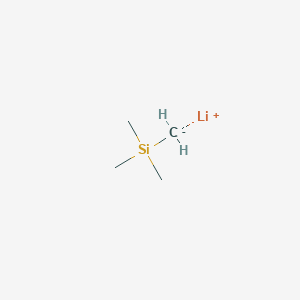

(Trimethylsilyl)methyllithium

Overview

Description

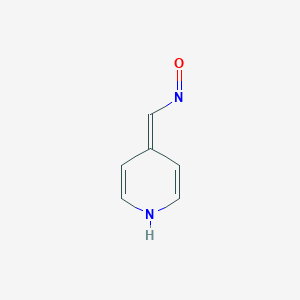

(Trimethylsilyl)methyllithium is classified both as an organolithium compound and an organosilicon compound . It is a reagent for deprotonation with a very low nucleophilicity . It is ideally suited for the deprotonation of e.g. pyridins to avoid Tschitschibabin side-reactions .

Synthesis Analysis

(Trimethylsilyl)methyllithium is usually prepared by treatment of (trimethylsilyl)methyl chloride with butyllithium . A monomeric (trimethylsilyl)methyl lithium complex was synthesized and characterized . The structure of this complex was comprehensively examined by single-crystal X-ray diffraction, variable temperature NMR spectroscopy, and electron absorption spectroscopy .Molecular Structure Analysis

(Trimethylsilyl)methyllithium has the empirical formula LiCH2Si(CH3)3, often abbreviated LiCH2tms . It crystallizes as the hexagonal prismatic hexamer [LiCH2tms]6, akin to some polymorphs of methyllithium . Many adducts have been characterized including the diethyl ether complexed cubane [Li4(μ3-CH2tms)4(Et2O)2] and [Li2(μ-CH2tms)2(tmeda)2] .Chemical Reactions Analysis

(Trimethylsilyl)methyllithium reacts with non-enolisable aldehydes, ketones, and acid chlorides, and with some epoxides, with the formation of carbon–carbon bonds .Physical And Chemical Properties Analysis

(Trimethylsilyl)methyllithium is a clear light yellow liquid . It has a molar mass of 94.16 g·mol−1 and a density of 0.937 g/cm3 .Scientific Research Applications

Synthesis and Characterization of Organolithium Complexes

(Trimethylsilyl)methyllithium is used in the synthesis and characterization of monomeric organolithium complexes . These complexes can provide enhanced Li–C bond reactivity and suggest mechanisms for a plethora of LiR-mediated reactions . They are highly sought-after but remain a synthetic challenge for organometallic chemists .

Reactivity Studies

Preliminary reactivity studies of (Trimethylsilyl)methyllithium reveal CO insertion and C–H activation reaction patterns . This can shed light on the mechanisms of the ubiquitous LiR-mediated reactions .

Affixing (Trimethylsilyl)methyl Ligands

(Trimethylsilyl)methyllithium is widely used in organotransition metal chemistry to affix (trimethylsilyl)methyl ligands . Such complexes are usually produced by salt metathesis involving metal chlorides .

Initiating Polymerization

(Trimethylsilyl)methyllithium can initiate the polymerization and copolymerization of cyclosiloxanes . This is a key process in the production of silicone polymers .

Alkylation of Metal Complexes

(Trimethylsilyl)methyllithium is used to alkylate metal complexes . This process is important in the synthesis of various organometallic compounds .

Study of Li–C Bond Reactivity

The study of (Trimethylsilyl)methyllithium can provide insights into the reactivity of the Li–C bond . This is important for understanding the behavior of organolithium reagents .

Mechanism of Action

Target of Action

(Trimethylsilyl)methyllithium, often abbreviated as LiCH2TMS, is an organolithium compound and an organosilicon compound . It is widely used in organotransition metal chemistry to affix (trimethylsilyl)methyl ligands . These ligands are the primary targets of (Trimethylsilyl)methyllithium, and they play a crucial role in the formation of various organometallic complexes .

Mode of Action

(Trimethylsilyl)methyllithium interacts with its targets, the (trimethylsilyl)methyl ligands, through a process called salt metathesis involving metal chlorides . This interaction results in the formation of organometallic complexes that are highly soluble in nonpolar organic solvents . These complexes enjoy stability due to their steric bulk and resistance to beta-hydride elimination .

Biochemical Pathways

The biochemical pathways affected by (Trimethylsilyl)methyllithium primarily involve the formation of organometallic complexes. These complexes are formed through the interaction of (Trimethylsilyl)methyllithium with (trimethylsilyl)methyl ligands . The downstream effects of these pathways include the production of organometallic complexes that are useful in various chemical reactions and processes .

Pharmacokinetics

As an organolithium compound, (Trimethylsilyl)methyllithium is highly reactive and is usually handled and stored in solution form .

Result of Action

The result of the action of (Trimethylsilyl)methyllithium is the formation of organometallic complexes that are highly soluble in nonpolar organic solvents . These complexes are stable and resistant to beta-hydride elimination, making them useful in various chemical reactions and processes .

Action Environment

The action of (Trimethylsilyl)methyllithium is influenced by various environmental factors. For instance, it is highly reactive and can react violently with water . Therefore, it must be handled and stored under conditions that prevent exposure to moisture . Additionally, it is usually used in solution form, and the choice of solvent can influence its reactivity and the stability of the resulting organometallic complexes .

Safety and Hazards

Future Directions

(Trimethylsilyl)methyllithium is widely used in organotransition metal chemistry to affix trimethylsilylmethyl ligands . Such complexes are usually produced by salt metathesis involving metal chlorides . These compounds are often highly soluble in nonpolar organic solvents . These complexes enjoy stability because trimethylsilylmethyl ligands are bulky and they resist beta-hydride elimination . Bis(trimethylsilylmethyl)magnesium is used as an alternative to (trimethylsilyl)methyllithium .

properties

IUPAC Name |

lithium;methanidyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWLUDFGXDFFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[Si](C)(C)[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11LiSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392901 | |

| Record name | (Trimethylsilyl)methyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Trimethylsilyl)methyllithium | |

CAS RN |

1822-00-0 | |

| Record name | (Trimethylsilyl)methyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lithium;methanidyl(trimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

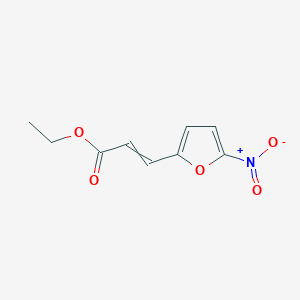

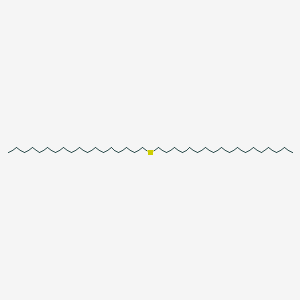

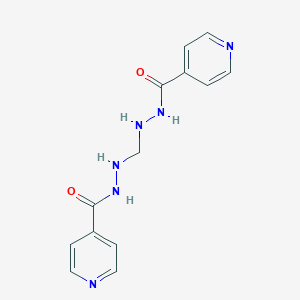

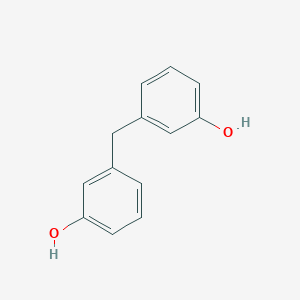

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)